molecular formula C8H12N2O B1274641 3-tert-Butyl-1H-pyrazole-4-carbaldehyde CAS No. 1001020-17-2

3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1274641
CAS RN: 1001020-17-2
M. Wt: 152.19 g/mol
InChI Key: JQCJTNPAWAQSFC-UHFFFAOYSA-N
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Description

3-tert-Butyl-1H-pyrazole-4-carbaldehyde (3-TBCA) is a pyrazole-based carbaldehyde that has been extensively studied for its potential applications in various scientific fields. 3-TBCA is a heterocyclic compound that is composed of a pyrazole ring with a tert-butyl group and a carbaldehyde group. It is a colorless, flammable liquid with a boiling point of 171.5 °C and a melting point of -54 °C. 3-TBCA has a wide range of applications in organic synthesis, material science, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Sonogashira-Type Reactions : 3-tert-Butyl-1H-pyrazole-4-carbaldehyde is used as a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of various 5-alkynyl-1H-pyrazole-4-carbaldehydes and their derivatives (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Chitosan Schiff Bases Synthesis : It is involved in the synthesis of chitosan Schiff bases, which have been studied for their antimicrobial activity against a range of microorganisms (Hamed et al., 2020).

  • Synthesis of Pyrazolo[4,3-c]pyridines : This compound is also used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, an important class of chemical compounds with potential applications (Palka et al., 2014).

Biological Applications

  • Antioxidant and Anti-Inflammatory Activity : Derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Inhibitors of Protein Kinases : Pyridyl substituted pyrazolo[4,3-c]pyridines, synthesized using this compound, are evaluated for their potential as inhibitors of protein kinases, suggesting their relevance in drug discovery (Vilkauskaitė et al., 2013).

Other Applications

  • Organometallic Chemistry : This compound is involved in the synthesis and characterization of aluminum and zinc complexes, demonstrating its utility in the field of organometallic chemistry (Qiao, Ma, & Wang, 2011).

  • Small Molecule Fixation : It has been used in the fixation of small molecules like carbon dioxide, forming zwitterionic, bicyclic boraheterocycles, highlighting its potential in environmental and green chemistry applications (Theuergarten et al., 2012).

properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJTNPAWAQSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390247
Record name 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001020-17-2
Record name 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1H-pyrazole-4-carbaldehyde
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